molecular formula C20H18N2O4 B11015981 N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11015981
M. Wt: 350.4 g/mol
InChI Key: NZQLVRWPHDYUNE-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Methacetin can be synthesized through various methods. One common approach involves the reaction of 4-methoxyacetanilide (acetanilide with a methoxy group) with acetic anhydride to form the desired compound.

      Reaction Conditions: The reaction typically occurs under reflux conditions with acetic anhydride as the acetylating agent.

      Industrial Production: While industrial-scale production methods may vary, the synthesis usually involves efficient acetylation of 4-methoxyacetanilide.

  • Chemical Reactions Analysis

      Reactivity: Methacetin undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Medicine: Methacetin has been studied for its hepatoprotective properties. It is used as a substrate in the to assess liver function.

      Chemistry: Researchers explore its reactivity and use it as a model compound in various synthetic studies.

      Industry: Methacetin’s applications extend to pharmaceuticals and diagnostics.

  • Mechanism of Action

    • Methacetin’s hepatoprotective effect is attributed to its metabolism by liver enzymes. It is converted to acetaminophen (paracetamol), which is further metabolized.
    • The exact molecular targets and pathways involved are still under investigation.
  • Properties

    Molecular Formula

    C20H18N2O4

    Molecular Weight

    350.4 g/mol

    IUPAC Name

    N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-oxoquinoline-4-carboxamide

    InChI

    InChI=1S/C20H18N2O4/c1-22-17-6-4-3-5-15(17)16(11-19(22)24)20(25)21-12-18(23)13-7-9-14(26-2)10-8-13/h3-11H,12H2,1-2H3,(H,21,25)

    InChI Key

    NZQLVRWPHDYUNE-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCC(=O)C3=CC=C(C=C3)OC

    Origin of Product

    United States

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